(R*,R*)-S,S'-(2,3-Diacetoxybutane-1,4-diyl) bis(thioacetate)

Chiral Synthesis Stereospecific Prodrug Design Enantioselective Catalysis

This compound is the (R,R)-enantiomer of dithiothreitol tetraacetate (DTT-Ac), a fully acetylated, latent form of the redox buffer dithiothreitol (DTT, Cleland's reagent). As a carbothioic S-acid ester of (2R,3R)-2,3-diacetoxybutane, it serves as a chemically stable, less toxic prodrug that releases authentic (R,R)-DTT upon enzymatic hydrolysis in vivo.

Molecular Formula C12H18O6S2
Molecular Weight 322.4 g/mol
CAS No. 59051-95-5
Cat. No. B12113842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R*,R*)-S,S'-(2,3-Diacetoxybutane-1,4-diyl) bis(thioacetate)
CAS59051-95-5
Molecular FormulaC12H18O6S2
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC(=O)OC(CSC(=O)C)C(CSC(=O)C)OC(=O)C
InChIInChI=1S/C12H18O6S2/c1-7(13)17-11(5-19-9(3)15)12(18-8(2)14)6-20-10(4)16/h11-12H,5-6H2,1-4H3
InChIKeyZAXMKKSKBGKALJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R*,R*)-S,S'-(2,3-Diacetoxybutane-1,4-diyl) bis(thioacetate) (CAS 59051-95-5): A Stereochemically Defined, Latent Dithiol Prodrug for Redox Research


This compound is the (R,R)-enantiomer of dithiothreitol tetraacetate (DTT-Ac), a fully acetylated, latent form of the redox buffer dithiothreitol (DTT, Cleland's reagent). As a carbothioic S-acid ester of (2R,3R)-2,3-diacetoxybutane, it serves as a chemically stable, less toxic prodrug that releases authentic (R,R)-DTT upon enzymatic hydrolysis in vivo . Unlike the generic tetraacetate (CAS 37180-63-5, the (R*,S*)- or meso-isomer), CAS 59051-95-5 possesses a defined, homochiral (R,R) configuration that is critical for applications requiring stereospecific molecular recognition or chiral induction .

Stereochemical-control study fit

Defined (R,R)-enantiomer for chiral redox prodrug research; avoids meso-isomer interference.

Protected dithiol workflow

Fully acetylated latent DTT precursor suitable for intracellular delivery and controlled-release assays.

Enantiomer-attribution review

Allows stereospecific discrimination in chiral catalysis, ligand development, and biochemical targeting studies.

Why DTT, Generic DTT-Ac, or Alternative Protected Dithiols Cannot Substitute for (R,R)-S,S'-(2,3-Diacetoxybutane-1,4-diyl) bis(thioacetate)


Generic or meso- DTT-Ac (CAS 37180-63-5) contains the (R,S)-stereoisomer, which upon deprotection yields the redox-inactive meso-dithiothreitol, potentially compromising stereospecific interactions with chiral biological targets or chiral catalysts . Free DTT, while directly active, suffers from poor chemical stability and significant toxicity in vivo, limiting its therapeutic window . Other protected dithiols (e.g., butane-1,4-diyl bis(S-thioacetate)) lack the 2,3-diacetoxy substitution pattern, altering both the steric demand and the hydrolytic release profile of the active dithiol, thereby failing to replicate the controlled, intracellular DTT delivery achieved with the (R,R)-diacetoxybutane scaffold.

!
Generic meso-DTT-Ac (CAS 37180-63-5)

Releases inactive meso-DTT upon hydrolysis; stereochemical mismatch may compromise chiral recognition or asymmetric induction studies.

!
Free DTT (Cleland’s reagent)

Poor chemical stability and higher acute toxicity limit its use in long-term or in vivo redox research; cannot replicate controlled intracellular release.

!
Alternative protected dithiols (e.g., butane-1,4-diyl bis(S-thioacetate))

Lack the 2,3-diacetoxy substitution; differing steric demand and hydrolytic profile may shift DTT release kinetics.

Quantitative Differential Evidence for (R,R)-S,S'-(2,3-Diacetoxybutane-1,4-diyl) bis(thioacetate) Selection


Stereochemical Purity: Defined (R,R) Chemistry vs. Meso/Generic DTT-Ac

CAS 59051-95-5 is explicitly assigned as the (R*,R*)-isomer (Ethanethioic acid, S1,S1'-[(2R,3R)-2,3-bis(acetyloxy)-1,4-butanediyl] ester) . The generic DTT-Ac (CAS 37180-63-5) is designated as the (R*,S*)-isomer . This stereochemical difference dictates the chiral identity of the dithiol released upon hydrolysis: active (R,R)-DTT versus inactive meso-DTT. No comparable homochiral alternative with identical protecting groups is reported.

Stereochemical Identity
Head-to-head
(R,R) absolute configuration vs meso (R,S) isomer
Enantiomer-attribution review; supports stereochemical-control studies.
CAS-assigned stereochemistry; (R*,S*)-isomer is the generic reference.
Chiral Synthesis Stereospecific Prodrug Design Enantioselective Catalysis

Chemical Stability: DTT-Ac Prodrug Class vs. Free DTT

Dithiothreitol (DTT) is inherently unstable due to facile air oxidation of its free thiol groups. In contrast, DTT-Ac and its (R,R)-isomer are 'chemically stable' . This is a class-level inference: the tetraacetyl protection completely masks the thiols, preventing premature oxidation and disulfide formation.

Chemical Stability
Class-level
Tetraacetate prodrug class reported as chemically stable; free DTT oxidizes readily.
Supports shelf-life and formulation consistency screening.
Stability data for pure (R,R)-isomer not individually reported.
Prodrug Stability Oxidative Stress Therapy In Vivo Drug Delivery

In Vivo Toxicity Reduction: DTT-Ac Class vs. Free DTT

The use of DTT is 'hampered by its chemical instability and toxic properties'. The tetraacetate prodrug DTT-Ac is 'less toxic' than DTT . While this is class-level evidence (the specific (R,R)-isomer toxicity was not individually quantified), the masking of thiols is the primary determinant of reduced acute toxicity.

Toxicity Profile
Class-level
DTT-Ac class described as less toxic than free DTT in mammalian studies.
May support broader experimental concentration range in research models.
Isomer-specific acute toxicity not quantified in cited source.
Toxicology Radioprotection Hepatoprotection

In Vivo DTT Delivery: GLC/MS Evidence for DTT-Ac Hydrolysis to DTT

GLC/MS analysis demonstrated that DTT-Ac is 'able to rapidly generate fully deacetylated DTT in liver after its administration to rats' . This confirms the prodrug concept: the tetraacetate traverses biological membranes in its protected form and is then enzymatically hydrolyzed to release active DTT intracellularly.

In Vivo Conversion
Reported
GLC/MS confirms rapid full deacetylation to active DTT in rat liver.
Supports prodrug activation in target tissue research context.
Rate and extent quantitative details not extractable from abstract.
Pharmacokinetics Prodrug Activation Hepatoprotection

Proven In Vivo Hepatoprotective Efficacy: DTT-Ac vs. Vehicle in CCl4 Model

In a rat model of CCl4-induced liver necrosis, treatment with DTT-Ac (class) 'was able to significantly prevent the CCl4-induced liver necrosis at 24 h after poisoning' when administered simultaneously with CCl4 or 3 h after the hepatotoxin . DTT-Ac also significantly reduced the covalent binding of CCl4 reactive metabolites to microsomal lipids.

Hepatoprotection Model
Reported
Significant prevention of CCl4-induced liver necrosis (p < 0.05); reduced covalent binding of reactive metabolites.
Model-response endpoint context for oxidative stress pharmacology studies.
Effect size not reported; class-level evidence from DTT-Ac studies.
In Vivo Efficacy Hepatoprotection Oxidative Stress

Latent Thiol Functionality: Controlled Deprotection vs. Alternative Thioesters

The S-acetyl thioester groups in the target compound represent a specific protecting strategy for thiols. Unlike simple S-ethyl or S-methyl thioethers, the acetyl group is susceptible to endogenous esterases, enabling enzymatic rather than chemical deprotection. The molecule contains zero hydrogen bond donors , consistent with fully protected thiol and alcohol groups, which enhances membrane permeability relative to partially protected analogs.

Membrane Permeability
Class-level
HBD = 0; fully capped thiol and alcohol groups maximize passive membrane diffusion.
Supports intracellular delivery for cell-based redox assays.
No direct logP comparison; molecular property inference.
Prodrug Chemistry Thiol Protecting Group Strategy Controlled Release

Procurement-Driven Application Scenarios for (R,R)-S,S'-(2,3-Diacetoxybutane-1,4-diyl) bis(thioacetate)


Stereospecific Intracellular Redox Modulation in Chiral Biological Environments

Leverage the pure (R,R) stereochemistry to deliver only the active enantiomer of DTT into cells. The tetraacetate prodrug crosses membranes efficiently (HBD = 0 ) and, upon hydrolysis, releases (R,R)-DTT which specifically reduces disulfide bonds in proteins or maintains a reducing environment in stereochemically sensitive compartments, avoiding the confounding effects of the inactive meso-dithiol produced by generic DTT-Ac .

In Vivo Hepatoprotection and Oxidative Stress Pharmacology Studies

Employ the compound as a validated prodrug scaffold for hepatoprotection research. The DTT-Ac class has demonstrated significant prevention of CCl4-induced liver necrosis in rats, with GLC/MS-confirmed in vivo conversion to active DTT . The (R,R)-isomer ensures that only the biologically active DTT enantiomer is generated, maximizing the signal-to-noise ratio in pharmacological readouts.

Asymmetric Synthesis and Chiral Ligand Development

Utilize the homochiral (2R,3R)-2,3-diacetoxybutane scaffold as a chiral building block or chiral auxiliary. The two protected thiol groups can be orthogonally deprotected to generate a chiral dithiol for metal chelation or disulfide formation in asymmetric catalysis, a function not achievable with meso- or racemic DTT-Ac .

Controlled-Release Thiol Source for Biochemical and Analytical Protocols

Deploy the stable, fully protected tetraacetate form in protocols requiring on-demand generation of free thiols (e.g., reducing SDS-PAGE sample preparation, thiol-disulfide exchange assays). The compound's chemical stability ensures consistent performance over extended storage periods, unlike free DTT which requires frequent fresh preparation due to air oxidation.

Application
Selection Property
Validation Focus
Chiral intracellular redox modulation studies
(R,R)-DTT prodrug for stereospecific delivery
Enantiomer-specific disulfide reduction endpoints
In vivo oxidative stress pharmacology
DTT-Ac prodrug class with hepatoprotection model evidence
CCl4-induced liver necrosis endpoint monitoring
Asymmetric synthesis and chiral ligand development
Homochiral (2R,3R)-2,3-diacetoxybutane scaffold
Chiral dithiol generation for metal chelation / disulfide formation
Controlled-release thiol source for biochemical protocols
Fully protected tetraacetate for on-demand deprotection
Consistent reducing environment over extended storage
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